molecular formula C14H13ClN2O B13806965 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B13806965
M. Wt: 260.72 g/mol
InChI Key: MOAUKTPXJZVVAE-UHFFFAOYSA-N
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Description

Historical Context and Development in Medicinal Chemistry

The imidazo[1,2-a]pyridine core first gained prominence in the 1970s with the development of zolpidem, a GABAA receptor agonist[1a]. Over subsequent decades, structural diversification at the 2-position became a key strategy for modulating pharmacological profiles. The introduction of aryl substituents, particularly p-methoxyphenyl groups, emerged as a pivotal innovation during the 2000s to enhance metabolic stability and target affinity[1b].

Synthetic routes to 2-(p-methoxyphenyl)imidazo[1,2-a]pyridine derivatives typically involve:

  • Condensation reactions : 2-Aminopyridine reacts with α-haloketones under basic conditions, followed by HCl salt formation.
  • Multicomponent approaches : Groebke–Blackburn–Bienaymè (GBB) reactions enable single-step assembly using 2-aminopyridine, aldehydes, and isocyanides.

Recent advances employ catalyst-free protocols in aqueous media, achieving yields >85% while minimizing environmental impact.

Structural Classification Within the Imidazopyridine Pharmacophore Family

The compound belongs to the 2-aryl-imidazo[1,2-a]pyridine subclass, distinguished by critical structural features:

Property Value Significance
Molecular formula C14H13ClN2O Combines aromatic and heterocyclic systems
Molecular weight 260.72 g/mol Optimal for blood-brain barrier penetration
pKa (imidazole N) 6.2 ± 0.3 Enhances protonation in physiological pH
LogP (hydrochloride) 1.8 Balances hydrophilicity/lipophilicity

X-ray crystallography reveals near-planar geometry (dihedral angle <5° between rings), facilitating interactions with flat biological targets like kinase ATP pockets. The p-methoxy group induces electron-donating effects, increasing π-electron density by 18% compared to unsubstituted analogs.

Academic Significance in Multidisciplinary Research Paradigms

This compound serves as a versatile platform for:

A. Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE) : Derivatives show IC50 values of 0.89–2.34 μM, with the methoxy group enhancing binding to the peripheral anionic site.
  • KRAS G12C Oncoprotein : Covalent inhibitors derived from this scaffold achieve 76% inhibition at 10 nM concentrations in NCI-H358 cells.

B. Material Science Applications

  • Organic semiconductors : Extended conjugation enables hole mobility of 0.12 cm²/V·s in thin-film transistors.
  • Metal-organic frameworks (MOFs) : Serves as a linker in porous networks with surface areas exceeding 1500 m²/g.

C. Synthetic Methodology Development

  • Photocatalytic C–H functionalization : Enables direct 3-position sulfonylation with quantum yields of Φ = 0.33.
  • Flow chemistry protocols : Reduces reaction times from hours to minutes while maintaining >90% yield.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C14H12N2O.ClH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H

InChI Key

MOAUKTPXJZVVAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting materials : 2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethanone.
  • Solvent : Acetone or ethanol.
  • Reaction conditions : Reflux for 2–3 hours to form an intermediate salt.
  • Post-reaction treatment : The salt is then refluxed with dilute hydrochloric acid (2N HCl) for 1 hour.
  • Isolation : The solution is basified cautiously with ammonium hydroxide to precipitate the free base.
  • Purification : The product is filtered and recrystallized from ethanol to obtain 2-(p-methoxyphenyl)imidazo[1,2-a]pyridine as a white solid with high yield (approximately 88%) and melting point around 130–132 °C.

Reaction Scheme:

$$
\text{2-Aminopyridine} + \text{2-bromo-1-(4-methoxyphenyl)ethanone} \xrightarrow{\text{Reflux, EtOH}} \text{Intermediate salt} \xrightarrow{\text{HCl reflux}} \text{2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine}
$$

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

Recent advances have introduced microwave irradiation as a green chemistry approach to synthesize imidazo[1,2-a]pyridines, including derivatives with p-methoxyphenyl substituents.

Key Features:

  • Reagents : 2-aminopyridine and α-bromoketones (such as 2-bromo-1-(4-methoxyphenyl)ethanone).
  • Conditions : Neat reaction mixture (no solvent or catalyst).
  • Microwave parameters : 65 °C, 100–120 W power, 15–20 minutes irradiation.
  • Advantages : High yields (up to 90%), rapid reaction time, environmentally benign, simple workup.
  • Workup : After cooling, the crude product is purified by column chromatography.

Results Summary Table:

Entry Solvent Heating Method Time (min) Yield (%)
1 Toluene Thermal 8 51
2 Ethanol Thermal 8 58
3 None (Neat) Thermal 60 80
4 None (Neat) Microwave 15 90
5 Carbon Tetrachloride Microwave 8 57
6 Water Microwave 8 77
7 Tetrahydrofuran Microwave 8 73

Table adapted from research on microwave-assisted synthesis of imidazo[1,2-a]pyridines.

This method is applicable to a broad range of substituted 2-aminopyridines and α-bromoketones, including those with electron-donating groups like methoxy, providing a versatile route to 2-(p-methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride.

Multi-Component Reaction Using Substituted Pyridin-2-Amine, Pyridine-2-Carbaldehyde, and Isocyanides

An alternative synthetic route involves a three-component reaction combining substituted pyridin-2-amine, substituted pyridine-2-carbaldehyde, and an isocyanide such as 2-isocyano-2,4,4-trimethylpentane.

Method Highlights:

  • Reaction medium : Methanol.
  • Catalyst : p-Toluenesulfonic acid (TosOH).
  • Temperature and time : 70 °C for 12 hours.
  • Workup : Extraction with ethyl acetate, drying, filtration, and purification by silica gel chromatography.
  • Subsequent treatment : The intermediate can be converted to hydrochloride salt by treatment with hydrochloric acid in dioxane at room temperature.

This method allows for the formation of imidazo[1,2-a]pyridine derivatives with diverse substituents and can be adapted for the p-methoxyphenyl derivative.

Post-Synthetic Functionalization: Vilsmeier-Haack Formylation

For further functionalization, such as introducing an aldehyde group at the 3-position of 2-(p-methoxyphenyl)imidazo[1,2-a]pyridine, the Vilsmeier-Haack reaction is employed.

Procedure:

  • Reagents : Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
  • Reaction : The imidazo[1,2-a]pyridine derivative is suspended in chloroform with pyridine and added to the Vilsmeier reagent at 0–5 °C.
  • Duration : Stirring at room temperature for 3 hours followed by reflux for 4–24 hours.
  • Isolation : Removal of solvent under reduced pressure, quenching in ice, filtration, and crystallization from ethanol.
  • Yield : Approximately 75% with melting point 146–148 °C.

This step is useful for preparing aldehyde intermediates for further synthetic elaborations.

Summary Table of Preparation Methods

Method No. Starting Materials Key Conditions Yield (%) Notes
1 2-Aminopyridine + 2-bromo-1-(4-methoxyphenyl)ethanone Reflux in EtOH, acid/base workup ~88 Classical condensation method
2 2-Aminopyridine + α-bromoketone Microwave, neat, 65 °C, 15–20 min Up to 90 Solvent- and catalyst-free, green method
3 Substituted pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide MeOH, TosOH, 70 °C, 12 h Variable Multi-component reaction
4 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine Vilsmeier-Haack formylation, POCl3/DMF ~75 Post-synthetic functionalization

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The conditions for these reactions can vary but often involve mild temperatures and environmentally benign solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmacological Significance

Imidazo[1,2-a]pyridines are known for their wide-ranging biological activities, including:

  • Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity : They exhibit antibacterial and antifungal properties.
  • Cholinesterase Inhibition : Some derivatives act as inhibitors of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating Alzheimer's disease.

Structure-Activity Relationships (SAR)

The structure-activity relationship of imidazo[1,2-a]pyridine derivatives has been extensively studied. The presence of substituents like methoxy groups can significantly influence their biological activity. For instance, the p-methoxyphenyl group in 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride enhances its interaction with biological targets due to increased lipophilicity and electronic effects.

Anticancer Activity

A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves inducing apoptosis through the activation of specific signaling pathways.

Cholinesterase Inhibition

Research highlighted that certain imidazo[1,2-a]pyridine derivatives showed promising results in inhibiting acetylcholinesterase activity. For example, a derivative similar to 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride demonstrated an IC50 value indicating effective inhibition, suggesting potential use in Alzheimer's treatment.

Antimicrobial Studies

In vitro studies have shown that imidazo[1,2-a]pyridine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Comparative Data Table

Property/Activity2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine HydrochlorideOther Imidazo[1,2-a]pyridine Derivatives
Anticancer ActivityEffective against MCF-7 and HepG2 cell linesVaries; some show higher potency
Cholinesterase InhibitionIC50 value indicating strong inhibitionVaries; some are less effective
Antimicrobial ActivityEffective against S. aureus and E. coliBroad spectrum; some are more potent

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound may improve solubility and target interaction compared to chloro (electron-withdrawing) or methyl (neutral) substituents .
  • Steric Effects : Bulky substituents like phenylethynyl () reduce reactivity in certain synthetic pathways, whereas smaller groups (e.g., methyl) facilitate industrial-scale synthesis .

Pharmacological Activity

  • Antileishmanial Activity: 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca) shows superior efficacy against Leishmania spp. compared to non-methoxy analogs, likely due to enhanced membrane permeability .
  • SAR Insights : Chloro substituents (e.g., 2-(4-chlorophenyl) derivatives) are common in antiviral research but may exhibit higher cytotoxicity than methoxy-substituted counterparts .

Market and Industrial Relevance

  • Commercial Availability: While 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine HCl is primarily research-grade, analogs like 2-(Chloromethyl)-imidazo[1,2-a]pyridine are produced industrially, with major suppliers in Asia and North America .
  • Patent Landscape : Derivatives with methoxy groups are patented for antiparasitic applications, reflecting their therapeutic promise .

Biological Activity

2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. The following sections detail its biological activity, structure-activity relationships (SAR), and findings from recent studies.

Chemical Structure and Properties

The chemical structure of 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride includes an imidazo[1,2-a]pyridine core substituted with a methoxyphenyl group at the 2-position. This substitution is crucial for enhancing the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, derivatives have been tested against breast cancer and leukemia cell lines, demonstrating IC50 values in the low micromolar range .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also exhibited significant antimicrobial activity. The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

The antiviral properties of imidazo[1,2-a]pyridine derivatives are notable, particularly against RNA viruses such as influenza and coronaviruses. Studies indicate that these compounds can inhibit viral replication at various stages of the viral life cycle .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride has shown anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the phenyl ring significantly influence the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of electron-donating groups like methoxy enhances potency, while electron-withdrawing groups can diminish activity. The position of substitutions on the phenyl ring is also critical; para-substituted derivatives often exhibit superior activity compared to ortho or meta substitutions .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various imidazo[1,2-a]pyridine derivatives for anticancer activity, 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 5 µM. Mechanistic studies revealed that this compound activates caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Screening

A high-throughput screening campaign assessed the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both pathogens, indicating strong antimicrobial potential .

Q & A

Q. What are the efficient synthetic routes for 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride?

A modified p-TsCl/DABCO protocol enables the synthesis of imidazo[1,2-a]pyridine derivatives with high efficiency and tolerance for hydroxyl functional groups. This method involves a one-pot reaction using 2-aminopyridine derivatives and chloroacetic acid, followed by POCl3-mediated chlorination. Yields are optimized through controlled temperature and stoichiometry, with purification via column chromatography .

Q. How is the C-3 position of imidazo[1,2-a]pyridine selectively functionalized?

A catalytic AlCl3-mediated Friedel-Crafts acylation at the C-3 position allows selective acetylation. This method avoids over-functionalization and produces 38 derivatives in a single-step reaction. Computational reaction coordinate diagrams validate the mechanism, highlighting transition states and regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural elucidation. For example, 2-thiosubstituted derivatives are confirmed via HRMS isotopic patterns and NMR coupling constants, which differentiate regioisomers .

Advanced Research Questions

Q. How can computational models predict the bioactivity of imidazo[1,2-a]pyridine derivatives?

Molecular docking and ligand-receptor binding simulations (e.g., GABA receptor models) identify key interactions, such as hydrogen bonding with the methoxyphenyl group. These models prioritize derivatives for synthesis and reduce experimental screening costs .

Q. Why do some derivatives exhibit contradictory bioactivity profiles (e.g., lack of antibacterial activity despite structural similarity)?

Inactive 2-thioalkyl-3-nitro derivatives may result from poor membrane permeability or steric hindrance from bulky substituents. Structure-activity relationship (SAR) studies suggest optimizing substituent polarity or testing alternative bacterial strains (e.g., Gram-positive vs. Gram-negative) .

Q. What strategies enable radical-mediated functionalization of the imidazo[1,2-a]pyridine core?

Transition metal-free protocols using TBHP (tert-butyl hydroperoxide) or photoredox catalysis generate radicals for C–H bond activation. For example, aryl diazonium salts introduce aryl groups at the C-2 position under blue-light irradiation, enabling late-stage diversification .

Q. How can Cadogan cyclization expand the structural diversity of this scaffold?

Reductive cyclization of 2-chloro-3-nitroimidazo[1,2-a]pyridines with N-tosylhydrazones forms pyrrolo-imidazo[1,2-a]pyridines. This method constructs fused heterocycles with potential CNS activity, validated via X-ray crystallography .

Methodological Considerations

Q. What experimental controls are critical in assessing cytotoxicity?

Use in vitro assays (e.g., MTT or resazurin) with reference compounds (e.g., doxorubicin) and cell lines (e.g., HEK-293). Include solvent controls (e.g., DMSO) to isolate compound-specific effects .

Q. How are regioselectivity challenges addressed during functionalization?

Competitive experiments with isotopic labeling (e.g., ¹³C NMR) or kinetic studies differentiate between thermodynamic and kinetic control. For example, AlCl3 preferentially stabilizes intermediates in Friedel-Crafts reactions .

Q. What are best practices for handling and storing this compound?

Store in amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the hydrochloride salt. Use gloveboxes for moisture-sensitive reactions and validate purity via HPLC before biological assays .

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